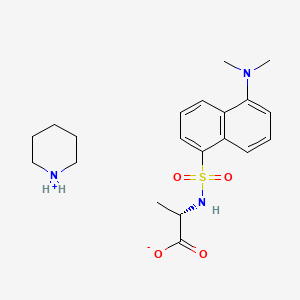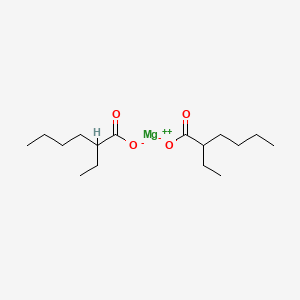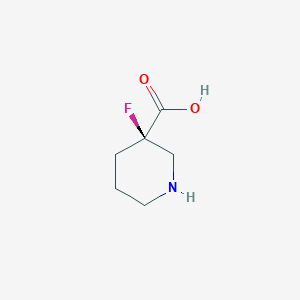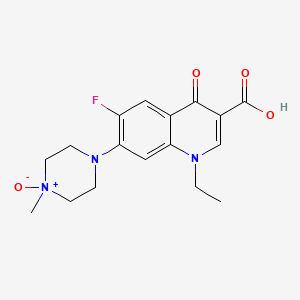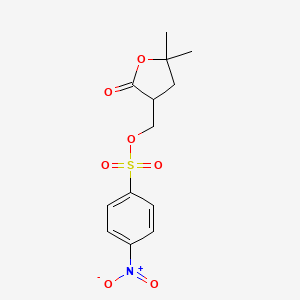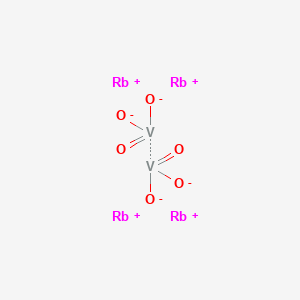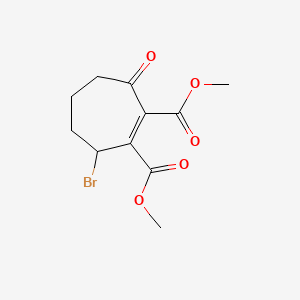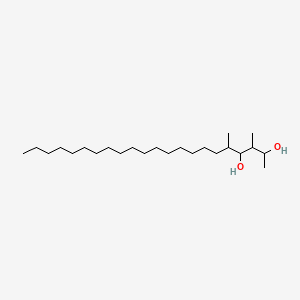
3,5-Dimethyl-2,4-docosanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-2,4-docosanediol: is a chemical compound with the molecular formula C24H50O2 It is a long-chain diol, characterized by the presence of two hydroxyl groups (-OH) at the 2nd and 4th positions of the docosane chain, and methyl groups at the 3rd and 5th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2,4-docosanediol typically involves multi-step organic reactions. One common method is the reduction of corresponding ketones or aldehydes using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of precursor compounds. The process is optimized for high yield and purity, often using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dimethyl-2,4-docosanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of 3,5-dimethyl-2,4-docosanedione.
Reduction: Formation of 3,5-dimethyldocosane.
Substitution: Formation of 3,5-dimethyl-2,4-dichlorodocosane.
Applications De Recherche Scientifique
Chemistry: 3,5-Dimethyl-2,4-docosanediol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of polymers and surfactants.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug delivery systems and as a precursor for bioactive molecules.
Industry: In the industrial sector, this compound is used in the formulation of lubricants, plasticizers, and as an additive in cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-2,4-docosanediol involves its interaction with biological membranes. The hydroxyl groups facilitate hydrogen bonding with membrane lipids, potentially altering membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Comparaison Avec Des Composés Similaires
2,4-Dimethyl-2,4-pentanediol: Similar in structure but with a shorter carbon chain.
3,5-Dimethyl-1-hexanol: Contains a single hydroxyl group and a shorter chain.
2,4-Dimethyl-1,3-pentanediol: Similar diol structure but with different positioning of methyl groups.
Uniqueness: 3,5-Dimethyl-2,4-docosanediol stands out due to its long carbon chain, which imparts unique physical and chemical properties. Its amphiphilic nature makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
56324-81-3 |
|---|---|
Formule moléculaire |
C24H50O2 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
3,5-dimethyldocosane-2,4-diol |
InChI |
InChI=1S/C24H50O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)24(26)22(3)23(4)25/h21-26H,5-20H2,1-4H3 |
Clé InChI |
VMGOEPRCMLMVKT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(C)C(C(C)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6R,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-6-carbonitrile](/img/structure/B13815771.png)
